molecular formula C11H12O5 B3057990 Acetyl glycol salicylate CAS No. 87-23-0

Acetyl glycol salicylate

Cat. No. B3057990
CAS RN: 87-23-0
M. Wt: 224.21 g/mol
InChI Key: MOWWOOBXTGKYPJ-UHFFFAOYSA-N
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Description

Acetyl glycol salicylate, also known as 2-hydroxyethyl salicylate, is a benzoate ester formed from the condensation of the carboxy group of salicylic acid with one of the hydroxy groups of ethylene glycol . It is found as an active ingredient and topical analgesic in patches used to provide relief for mild to moderate muscle and joint pain .


Synthesis Analysis

The synthesis of acetyl salicylic acid (aspirin) involves the reaction of salicylic acid with acetic anhydride . The reaction is catalyzed by phosphoric acid . The aspirin synthesized in this experiment is crystallized from solution . Crystallization is induced by scratching the glass beaker to create nuclei around which aspirin may crystallize .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of acetyl salicylic acid (aspirin) is the reaction of salicylic acid with acetic anhydride . The reaction is catalyzed by phosphoric acid . The aspirin synthesized in this experiment is crystallized from solution . Crystallization is induced by scratching the glass beaker to create nuclei around which aspirin may crystallize .

Scientific Research Applications

Historical Development and Chemical Properties

  • Acetyl glycol salicylate, a derivative of salicylic acid, has a rich history in medicinal chemistry. Salicylates, including this compound, have been used since ancient times for treating pain and inflammation. The chemical structure of salicylic acid, the parent compound, was first elucidated in 1859, paving the way for the synthesis of derivatives like this compound (S. McKee, D. Sane, E. Deliargyris, 2002).

Therapeutic Applications and Mechanisms

  • This compound is closely related to aspirin (acetylsalicylic acid), a compound with well-established cardioprotective properties. Aspirin and its derivatives, like this compound, exert therapeutic effects through the inhibition of cyclooxygenases and modulation of various cellular signaling pathways (L. Alfonso, G. Ai, R. Spitale, G. J. Bhat, 2014).

Novel Synthesis and Drug Potency

  • Recent developments in the field of medicinal chemistry have highlighted the potential of salicylic acid derivatives like this compound. Innovations in synthesis and understanding their drug potencies have opened new avenues for therapeutic applications (D. Ekinci, M. Şentürk, Ö. Küfrevioğlu, 2011).

Potential in Cancer Prevention and Treatment

  • Salicylates, including this compound, have shown potential in cancer prevention. They act through various mechanisms affecting enzyme activity, transcription factors, and cellular signaling, which could make them useful in anticancer strategies (L. Alfonso, G. Ai, R. Spitale, G. J. Bhat, 2014).

Biomedical and Pharmaceutical Applications

Mechanism of Action

Salicylates, including acetyl glycol salicylate, reduce inflammation by inhibiting the activity of enzymes known as cyclooxygenases (COX-1 and COX-2), essential for the biosynthesis of prostaglandin .

Safety and Hazards

Acetylsalicylic acid (aspirin) may form combustible dust concentrations in air and is harmful if swallowed . It is recommended to prevent skin and eye contact, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The current review summarises both passive and active strategies, including emerging technologies employed to enhance skin permeation of salicylate compounds . The formulation design of topical salicylic acid targets the drug retention in and on the skin based on the different indications including keratolytic, antibacterial and photoprotective actions .

properties

IUPAC Name

2-acetyloxyethyl 2-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-8(12)15-6-7-16-11(14)9-4-2-3-5-10(9)13/h2-5,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWWOOBXTGKYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOC(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70236036
Record name Acetyl Glycol Salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87-23-0
Record name 2-(Acetyloxy)ethyl 2-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetyl Glycol Salicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyl Glycol Salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(acetoxy)ethyl salicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.576
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ACETYL GLYCOL SALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27987X0E19
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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